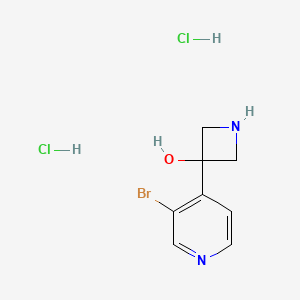amine](/img/structure/B13594379.png)
[2-Hydroxy-3-(propan-2-yloxy)propyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(propan-2-yloxy)propylamine: is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.21538 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(propan-2-yloxy)propylamine typically involves the reaction of 2-hydroxypropylamine with isopropyl glycidyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-Hydroxy-3-(propan-2-yloxy)propylamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-(propan-2-yloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Hydroxy-3-(propan-2-yloxy)propylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. It is used to investigate the effects of chemical modifications on biological activity .
Medicine: In medicine, 2-Hydroxy-3-(propan-2-yloxy)propylamine is explored for its potential therapeutic properties. It is studied for its role in drug development and as a potential active pharmaceutical ingredient .
Industry: Industrially, the compound is used in the production of various chemicals and materials. It is employed in the manufacture of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(propan-2-yloxy)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-(propan-2-yloxy)propylamine: is similar to compounds such as 2-hydroxy-3-(propan-2-yloxy)propylamine and 2-hydroxy-3-(propan-2-yloxy)propylmethylamine .
Uniqueness: The uniqueness of 2-Hydroxy-3-(propan-2-yloxy)propylamine lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of hydroxyl and amine functional groups makes it versatile for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-(methylamino)-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(9)4-8-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
HXBUVPLJXNIUBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


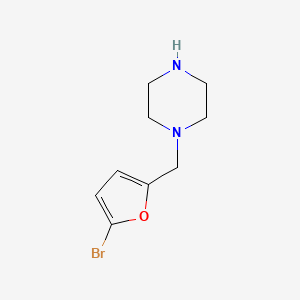


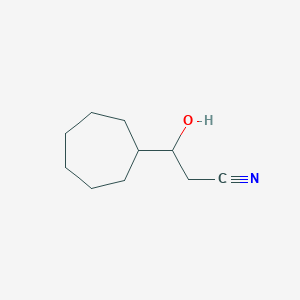
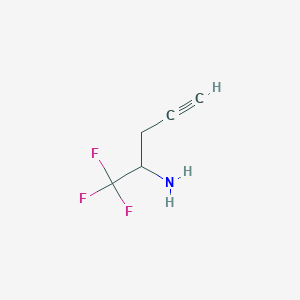
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
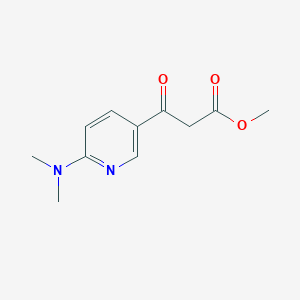

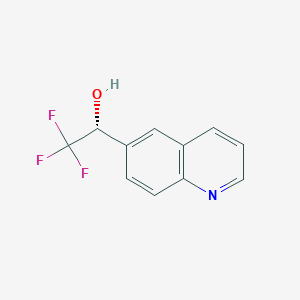
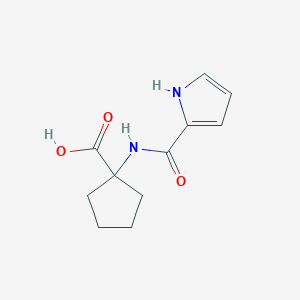


![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
